Methyl[2-(1,3-thiazol-2-yl)ethyl]amine - 152483-10-8

Methyl[2-(1,3-thiazol-2-yl)ethyl]amine

Catalog Number: EVT-2840578
CAS Number: 152483-10-8
Molecular Formula: C6H10N2S
Molecular Weight: 142.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide (1a)

  • Compound Description: This compound served as a lead compound in a study focused on developing novel pesticides. It demonstrated fungicidal activity, which ultimately led researchers to investigate pyrimidin-4-amine derivatives [].

5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a)

  • Compound Description: This compound is a pyrimidin-4-amine derivative designed based on the initial fungicidal activity observed with compound 1a. It exhibited superior fungicidal activity compared to some commercial fungicides but showed high toxicity to rats [].

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: HNPC-A9229 is the final optimized fungicidal compound derived from the pyrimidin-4-amine series. It demonstrated excellent fungicidal activity while exhibiting lower toxicity to rats compared to 2a [].

N-(4-chloro-2-methylphenyl)-4-{(Z)-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]diazenyl}-3-hydroxynaphthalene-2-carboxamide (4)

  • Compound Description: This novel thiazole-based azo dye was synthesized and characterized for its solvatochromic properties and potential application in dyeing hydrophobic fabrics [].

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

  • Compound Description: SR 121787 is an orally active non-peptide fibrinogen receptor antagonist. This compound demonstrated potent antithrombotic activity in in vitro and in vivo models [].

N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives

  • Compound Description: This series of compounds was developed as vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors. These inhibitors showed excellent pharmacokinetic properties and low affinity for the hERG ion channel, a crucial factor in mitigating cardiac side effects [].

Poly(1,3-thiazol-2-yl-carbomoyl) methyl methacrylate [poly(TCMMA)]

  • Compound Description: This polymer incorporates 1,3-thiazole units within its structure. It was synthesized and investigated for its metal-chelating properties and antimicrobial activity [].

N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide ([(11)C]4)

  • Compound Description: This compound was developed as a positron emission tomography (PET) ligand for imaging the metabotropic glutamate 1 (mGlu1) receptor in the brain. It demonstrated high binding affinity for mGlu1 and suitable pharmacokinetic properties for PET imaging [].

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (8a-r)

  • Compound Description: This series of bi-heterocyclic compounds, incorporating both 1,3-thiazole and 1,3,4-oxadiazole rings, was synthesized and evaluated for their inhibitory activity against various enzymes relevant to Alzheimer's disease and diabetes [].

4-Hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

  • Compound Description: The crystal structure of this compound, containing a 1,3-thiazole ring, was reported, providing insights into its molecular conformation and potential intermolecular interactions in the solid state [].

N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine

  • Compound Description: This group of substituted s-triazine derivatives, containing a 1,3-thiazole ring, were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria [].

7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole (TASP0382088)

  • Compound Description: TASP0382088 is a potent and selective transforming growth factor-β (TGF-β) type I receptor (ALK5) inhibitor. It was explored as a potential topical drug for alopecia [].

N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide mesylate monohydrate

  • Compound Description: This compound, containing a 1,3-thiazole ring, and its synthesis, characterization, and potential pharmaceutical applications are described. The research focuses on its long-term stability and release kinetics [].

4-[4-(4-Methoxyphenyl)-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine

  • Compound Description: This compound was synthesized via a domino-reaction using a morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide derivative and 4-methoxyphenacyl bromide. The study focuses on the reaction pathways leading to different reaction products [].

N4-[5-(4-Methoxyphenyl)-1,3-oxathiol-2-yliden]-(2-phenylquinazolin-4-yl)-amine

  • Compound Description: This compound was obtained as a kinetically controlled product from the reaction of morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide and 4-methoxyphenacyl bromide [].

O,O'-Dimethyl α-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-ylamino)arylmethane] phosphonates

  • Compound Description: This series of compounds incorporates a phosphonate group into a structure containing a 1,3-thiazole ring. Some compounds in this series exhibited promising antifungal activity against Rhizoctonia solani and Botrytis cinerea [].

N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide

  • Compound Description: This compound is highlighted for its potential in treating or preventing diseases caused by herpesviruses, particularly Herpes simplex virus. The research focuses on developing an oral pharmaceutical preparation containing this compound [].

(E)-Methyl 1,3-thiazol-2-yl ketone 2,4-dinitrophenylhydrazone

  • Compound Description: This compound, derived from 1,3-thiazole, was synthesized and its crystal structure was analyzed, providing insights into its molecular geometry, hydrogen bonding, and π-π stacking interactions [].

[Bis(4-methyl-1,3-thiazol-2-yl-κN)methane]tricarbonyldichloridotungsten(II)

  • Compound Description: This organometallic complex incorporates two 1,3-thiazole rings coordinated to a tungsten center. The study focuses on its crystal structure and the coordination geometry around the metal ion [].

3-[4-({Methyl-5-[(E)-2-phenyl-1-ethenyl]-4-isoxazolyl}amino)-1,3-thiazol-2-yl]-2-aryl-1,3-thiazolan-4-ones (4a–h)

  • Compound Description: This series of compounds incorporates a 1,3-thiazole ring within a more complex structure containing isoxazole and thiazolidinone moieties. These compounds were evaluated for their potential biodynamic activities [].

Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate (3)

  • Compound Description: This compound, containing a 1,3-thiazole ring, was synthesized and characterized using various spectroscopic techniques including IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis [].

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l)

  • Compound Description: This series of bi-heterocyclic propanamides, containing a 1,3-thiazole ring linked to an oxadiazole ring, were designed as potential therapeutic agents. They exhibited promising urease inhibitory activity and low cytotoxicity [].

rac-2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate

    4-(Naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine

    • Compound Description: This compound, featuring a 1,3-thiazole ring, was synthesized and characterized using single-crystal X-ray diffraction. The study investigated its crystal packing and intermolecular interactions using Hirshfeld surface analysis [].

    4-{[(E)-4-(Heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)-1,3-thiazol-2-amine

    • Compound Description: This compound, containing a 1,3-thiazole ring, was studied for its crystal structure and intermolecular interactions using Hirshfeld surface analysis [].

    4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

    • Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. The compound demonstrated anxiolytic and antidepressant-like effects in rodent models [, ].

    Methyl (2Z)-[2[(diaminomethylene)amino]-4-oxothiazol-5(4H)-ylidene]acetate

    • Compound Description: This compound is a key intermediate in the synthesis of various heterocyclic compounds, particularly N-(5-R-1,3,5-triazinan-2-ylidene)-N-1,3-thiazol-2-amines [].

    2-[4-(4-Methyl-2-phenyl-1,3-thiazol.-5-yl)-1,3-thiazol-2-yl]ethanenitrile

    • Compound Description: This compound served as a versatile precursor in synthesizing various heterocyclic compounds, including thiazole, coumarin, thiophene, and thiadiazoline derivatives [].

    N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine

    • Compound Description: This group of compounds, containing both benzothiazole and thiazole rings, was synthesized and evaluated for their cytotoxic activity against various cancer cell lines [].

    2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides (8a-j)

    • Compound Description: This series of bi-heterocyclic compounds, containing 1,3-thiazole and 1,3,4-oxadiazole rings, was synthesized and evaluated for their inhibitory activity against cholinesterases and α-glucosidase, enzymes relevant to Alzheimer's disease and diabetes [].

    3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one Derivatives (5a–e)

    • Compound Description: This series of thiazolidinone derivatives incorporating a 1,3-thiazole ring were synthesized and evaluated for their antimicrobial and analgesic activities [].

    3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones (3)

    • Compound Description: These compounds, containing benzothiazole and oxadiazinane rings, were synthesized from the reaction of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates followed by cyclization [].

    1-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones (4)

    • Compound Description: This series of triazinane derivatives incorporating a benzothiazole ring was synthesized by reacting 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-aryl thioureas with amines [].

    2-(2-(3-(4-([18F]Fluoromethoxy-d2)phenyl)-7-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione ([18F]9)

    • Compound Description: ([18F]9) is a positron emission tomography (PET) ligand developed for imaging phosphodiesterase 10A (PDE10A) in the brain. It demonstrated improved properties compared to the lead compound [18F]MNI-659, including higher binding potential and lower radiolabeled metabolite accumulation [].

    (E)-4-(4-Chlorophenyl)-N-(5-methyl-1,3-benzodioxol-5-ylmethylene)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine

    • Compound Description: This compound, containing a 1,3-thiazole ring, was synthesized and structurally characterized as a potential fungicidal agent [].

    4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl 2,2,2-trifluoroacetate

    • Compound Description: This compound, incorporating a 1,3-thiazole ring, was structurally characterized, revealing its molecular conformation and intermolecular interactions in the crystal lattice [].

    4-(2-Chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines

    • Compound Description: This series of compounds, incorporating a 1,3-thiazole ring, was synthesized and exhibited excellent antifungal and antibacterial activities [].

    Pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl)hydrazone (PCMHT)

    • Compound Description: PCMHT acts as a neutral ionophore and was used in constructing a novel Er(III) sensor. The sensor exhibited high selectivity for Er(III) ions [].

    1(-Benzo[d]oxazol/thiazol-2-yl)-methyl-6-phenoxy-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-d]imidazole-6-oxide

    • Compound Description: This class of compounds, incorporating benzothiazole and benzoxazole moieties, were synthesized and evaluated for their antimicrobial activity [].

    N-Benzylidene-4-(ferrocenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine

    • Compound Description: This compound incorporates a 1,3-thiazole ring within a structure containing ferrocene and triazole moieties. It was synthesized and structurally characterized for its potential fungicidal activity [].

    3-({[4-(3-Methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazono}-1,3-dihydro-indol-2-one

    • Compound Description: This compound, containing a 1,3-thiazole ring, was synthesized and characterized using various spectroscopic techniques. Its molecular structure was investigated using both experimental and theoretical methods [].

    5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol derivatives (5a-o)

    • Compound Description: This series of bi-heterocyclic compounds, containing both thiazole and oxadiazole rings, was synthesized and evaluated for their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. The study focused on their structure-activity relationship and potential as therapeutic agents [].

    Methyl 2-(4-ethyl-5-methyl-2-thioxo-2,3-dihydro-1,3-thiazol-3-yl)propionate

      4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines (5a-d)

      • Compound Description: This series of compounds, incorporating both benzimidazole and thiazole rings, was synthesized and evaluated for their antibacterial and antifungal activity [].

      4-(1H-benz[d]imidazol-2yl)-3-alkyl-2,3-dihydro-1,3-thiazol-2-amine (8a-d)

      • Compound Description: This series of compounds, containing both benzimidazole and thiazole rings, was synthesized and evaluated for their antibacterial and antifungal activity [].

      1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2yl)-2-(thiophen-2-yl)-2,3-dihydroquinazoline-4(1H)-ones (5Fa1-5Fk11)

      • Compound Description: This series of compounds, containing a 1,3-thiazole ring, was synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37RV. Some compounds exhibited promising activity [].

      1-[(1R)-1-(6-Fluoro-1,3-benzothiazol-2-yl)ethyl]-3-alkyl carbamates

      • Compound Description: This series of compounds, containing a benzothiazole ring, was developed as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease. The study demonstrated their pseudo-irreversible inhibitory mechanism and low cytotoxicity [].

      Properties

      CAS Number

      152483-10-8

      Product Name

      Methyl[2-(1,3-thiazol-2-yl)ethyl]amine

      IUPAC Name

      N-methyl-2-(1,3-thiazol-2-yl)ethanamine

      Molecular Formula

      C6H10N2S

      Molecular Weight

      142.22

      InChI

      InChI=1S/C6H10N2S/c1-7-3-2-6-8-4-5-9-6/h4-5,7H,2-3H2,1H3

      InChI Key

      VGGZQRLVVAAFDK-UHFFFAOYSA-N

      SMILES

      CNCCC1=NC=CS1

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.